2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-13-7-4-8-14(19)16(13)17(23)20-11-9-15(22)21(10-11)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODHTUTKGEVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactions and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.
Comparison with Similar Compounds
Core Structural Analogues
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and core motifs:
| Compound Name / CAS No. | Core Structure | Substituents on Benzamide/Pyrimidine | Pyrrolidinone/Pyrrole Modifications | Key Synthesis Steps | Yield (%) |
|---|---|---|---|---|---|
| Target compound | Benzamide | 2-Cl, 6-F | 5-oxo-1-phenylpyrrolidin-3-yl | Likely amide coupling | N/A |
| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine | Pyrimidine-5-carboxamide | None (pyrimidine core) | 5-oxo-1-phenylpyrrolidin-3-yl | Claisen condensation, cyclization | 50–65 |
| 923112-79-2 | Benzamide | 2-F, 2-methoxy | 4-oxo-2-phenylchromen-6-yl | N/A | N/A |
| 923211-76-1 | Benzamide | 4-Cl, 2-methylphenyl | 4-oxo-2-methylphenylchromen-6-yl | N/A | N/A |
Structural Insights :
- Pyrimidine vs. Benzamide Core : Pyrimidine derivatives (e.g., ) exhibit higher synthetic yields (50–65%) due to established cyclization protocols , whereas benzamide analogues (e.g., target compound) may require coupling reactions with variable efficiency.
- Substituent Effects : The target compound’s 2-Cl,6-F substitution contrasts with electron-donating groups (e.g., methoxy in 923112-79-2) in other benzamides. Chloro and fluoro groups enhance lipophilicity and may improve blood-brain barrier penetration compared to polar substituents .
- Pyrrolidinone vs.
Key Challenges :
- Introducing electron-withdrawing groups (Cl, F) on the benzamide ring may complicate coupling reactions due to reduced nucleophilicity of the amine intermediate.
- Pyrrolidinone stability under acidic/basic conditions must be optimized during synthesis .
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, insights from analogues suggest:
- The target compound’s benzamide group may shift selectivity toward proteases or nuclear receptors.
- Physicochemical Properties: The 2-Cl,6-F substituents likely increase logP (~3.5 estimated) compared to methoxy-substituted analogues (e.g., 923112-79-2, logP ~2.8), enhancing membrane permeability. The pyrrolidinone ring’s ketone oxygen may serve as a hydrogen-bond acceptor, critical for target engagement .
- Metabolic Stability : Halogenated benzamides generally exhibit slower hepatic clearance than methoxy- or methyl-substituted derivatives, as seen in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
